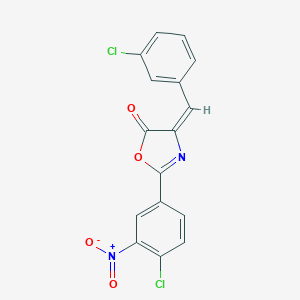![molecular formula C14H11BrN2O2S B273997 1-[(4-bromo-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273997.png)
1-[(4-bromo-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-bromo-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole, also known as BNIM, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a potent inhibitor of protein kinase CK2, an enzyme that plays a key role in regulating cell growth and proliferation. In
Applications De Recherche Scientifique
1-[(4-bromo-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole has been used extensively in scientific research as a tool to study the role of CK2 in various biological processes. CK2 has been implicated in a wide range of cellular functions, including cell cycle regulation, apoptosis, and DNA repair. By inhibiting CK2 activity with this compound, researchers can investigate the specific functions of CK2 in these processes.
Mécanisme D'action
1-[(4-bromo-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole binds to the ATP-binding site of CK2, preventing the enzyme from phosphorylating its target proteins. This leads to a decrease in CK2 activity and downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, this compound has been shown to have anti-inflammatory effects in models of acute lung injury and rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(4-bromo-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole in lab experiments is its specificity for CK2, which allows researchers to study the effects of inhibiting this enzyme without affecting other cellular processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain assays.
Orientations Futures
Future research on 1-[(4-bromo-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole could include investigating its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies could explore the effects of this compound on other cellular processes beyond CK2 signaling. Finally, efforts to improve the solubility and bioavailability of this compound could enhance its usefulness as a research tool and potential therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-[(4-bromo-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole involves the reaction of 4-bromo-1-naphthalenesulfonyl chloride with 1-methylimidazole in the presence of a base. The resulting product is a white crystalline solid that has been characterized by various analytical techniques, including NMR and mass spectrometry.
Propriétés
Formule moléculaire |
C14H11BrN2O2S |
|---|---|
Poids moléculaire |
351.22 g/mol |
Nom IUPAC |
1-(4-bromonaphthalen-1-yl)sulfonyl-2-methylimidazole |
InChI |
InChI=1S/C14H11BrN2O2S/c1-10-16-8-9-17(10)20(18,19)14-7-6-13(15)11-4-2-3-5-12(11)14/h2-9H,1H3 |
Clé InChI |
ITNWHIUYHASZKS-UHFFFAOYSA-N |
SMILES |
CC1=NC=CN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br |
SMILES canonique |
CC1=NC=CN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide](/img/structure/B273914.png)
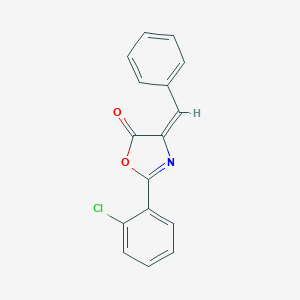
![N-[2-nitro-4-(trifluoromethyl)phenyl]benzenecarbohydrazonoyl bromide](/img/structure/B273919.png)
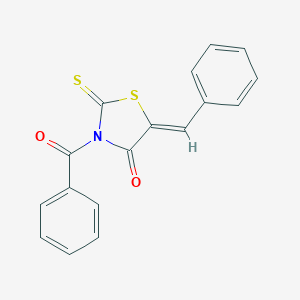
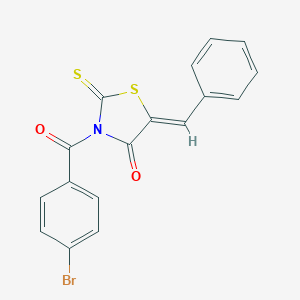
![2-(acetyloxy)-4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273927.png)
![(5E)-2-(4-bromophenyl)-5-[(4-bromophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273929.png)

![3-[(2,4-dichlorobenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273932.png)
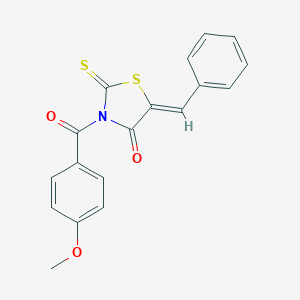
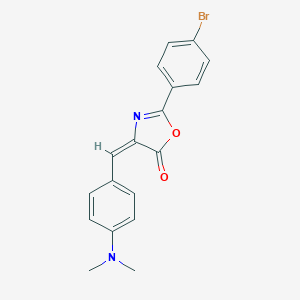
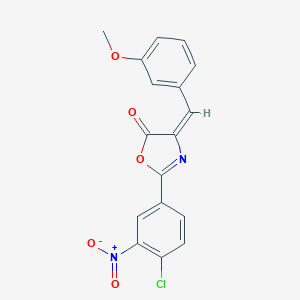
![4-[(2-{4-chloro-3-nitrophenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273938.png)
